molecular formula C27H44O2 B1530465 Calcifediol-D6 CAS No. 78782-98-6

Calcifediol-D6

Cat. No. B1530465
CAS RN: 78782-98-6
M. Wt: 406.7 g/mol
InChI Key: JWUBBDSIWDLEOM-QFVHMXLQSA-N
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Description

Calcifediol-D6, also known as 25-hydroxy Vitamin D3-d6, is the deuterium labeled Calcifediol . It is a major circulating metabolite of vitamin D3 and a potent VDR inhibitor . It is produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme cholecalciferol 25-hydroxylase . This metabolite is being measured by physicians worldwide to determine a patient’s vitamin D status .


Synthesis Analysis

Calcifediol is produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme cholecalciferol 25-hydroxylase . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .


Molecular Structure Analysis

The molecular formula of Calcifediol-D6 is C27H44O2 . It is a white solid .


Chemical Reactions Analysis

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, calcifediol achieves target serum 25 (OH)D concentrations more rapidly .


Physical And Chemical Properties Analysis

Calcifediol-D6 is a white solid . It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .

Scientific Research Applications

  • Bone Disease

    • Field : Endocrinology
    • Application : Calcifediol is used in the treatment of bone diseases like osteoporosis and rickets . It plays a crucial role in bone mineralization and calcium and phosphate homeostasis .
    • Methods : Calcifediol is administered orally. The dose, frequency, and duration of treatment are determined according to serum 25(OH)D concentrations, condition, type of patient, and comorbidities .
    • Results : Calcifediol achieves target serum 25(OH)D concentrations more rapidly compared to vitamin D3, and it has a predictable and linear dose-response curve .
  • Obesity

    • Field : Endocrinology
    • Application : Calcifediol may be preferable to vitamin D3 for patients with obesity .
    • Methods : Calcifediol is administered orally. The dose and frequency of administration are determined based on the patient’s condition .
    • Results : Calcifediol has been found to be more efficacious, with no increase in toxicity, in obese patients .
  • Liver Disease

    • Field : Hepatology
    • Application : Calcifediol is used in patients with severe liver disease .
    • Methods : Calcifediol is administered orally. The dose, frequency, and duration of treatment are determined according to serum 25(OH)D concentrations, condition, type of patient, and comorbidities .
    • Results : Calcifediol achieves target serum 25(OH)D concentrations more rapidly compared to vitamin D3, and it has a predictable and linear dose-response curve .
  • Malabsorption

    • Field : Gastroenterology
    • Application : Calcifediol is used in patients with malabsorption .
    • Methods : Calcifediol is administered orally. The dose, frequency, and duration of treatment are determined according to serum 25(OH)D concentrations, condition, type of patient, and comorbidities .
    • Results : The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption .
  • Vitamin D Deficiency

    • Field : Endocrinology
    • Application : Calcifediol is used to correct vitamin D deficiency .
    • Methods : Calcifediol is administered orally. The dose, frequency, and duration of treatment are determined according to serum 25(OH)D concentrations, condition, type of patient, and comorbidities .
    • Results : Calcifediol achieves target serum 25(OH)D concentrations more rapidly compared to vitamin D3, and it has a predictable and linear dose-response curve .
  • Immunomodulation

    • Field : Immunology
    • Application : Calcifediol has immunomodulatory effects .
    • Methods : Calcifediol is administered orally. The dose, frequency, and duration of treatment are determined according to serum 25(OH)D concentrations, condition, type of patient, and comorbidities .
    • Results : Calcifediol may help to modulate immune responses and could potentially be beneficial in immune-related disorders .
  • Internal Standard for Quantification

    • Field : Analytical Chemistry
    • Application : Calcifediol-D6 can be used as an internal standard for the quantification of Vitamin D3 by GC- or LC-mass spectrometry .
    • Methods : In mass spectrometry, an internal standard is a known concentration of a compound added to the sample. The response of the analyte is compared to the response of the internal standard to determine the concentration of the analyte .
    • Results : The use of an internal standard improves the precision and accuracy of the quantification .
  • Prevention and Treatment of Vitamin D Deficiency

    • Field : Endocrinology
    • Application : Calcifediol is used to prevent and treat vitamin D deficiency .
    • Methods : Calcifediol is administered orally. The dose and frequency of administration are determined based on the patient’s condition .
    • Results : Calcifediol has a rapid onset of action and greater potency compared to cholecalciferol (vitamin D3). It is efficient and safe in the general population .
  • Patients with Obesity

    • Field : Endocrinology
    • Application : Calcifediol may be preferable to vitamin D3 for patients with obesity .
    • Methods : Calcifediol is administered orally. The dose and frequency of administration are determined based on the patient’s condition .
    • Results : Calcifediol has been found to be more efficacious, with no increase in toxicity, in obese patients .

Safety And Hazards

Calcifediol-D6 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-QFVHMXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735347
Record name (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcifediol-D6

CAS RN

78782-98-6
Record name D6-25-hydroxyvitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcifediol-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D6-25-HYDROXYVITAMIN D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378HY809HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I vivo Activity
Number of citations: 0

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